molecular formula C14H13NOS B11085679 4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro-

4H-8-Thia-6a-azafluoranthen-7-one, 5,6,9,10-tetrahydro-

Cat. No.: B11085679
M. Wt: 243.33 g/mol
InChI Key: CJWDGPPVTVEWPK-UHFFFAOYSA-N
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Description

5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one is a complex heterocyclic compound with a unique structure that combines elements of pyrroloquinoline and thiopyrano systems

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one typically involves multi-step reactions that include cyclization and condensation processes. One common approach is to start with a suitable pyrroloquinoline precursor and introduce the thiopyrano moiety through a series of cyclization reactions. The reaction conditions often require the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply to its production .

Chemical Reactions Analysis

Types of Reactions

5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and specific solvents to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly functionalized derivative, while reduction could produce a simpler, more reduced form of the compound .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure may interact with biological targets, making it a candidate for drug discovery and development.

    Medicine: Preliminary studies suggest it may have therapeutic potential, although more research is needed to confirm its efficacy and safety.

    Industry: Its properties could be harnessed for the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which 5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to the observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6,10,11-tetrahydro-4H,8H-thiopyrano[4’,3’:4,5]pyrrolo[3,2,1-ij]quinolin-8-one is unique due to its combination of pyrroloquinoline and thiopyrano systems, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H13NOS

Molecular Weight

243.33 g/mol

IUPAC Name

13-thia-1-azatetracyclo[7.6.1.05,16.010,15]hexadeca-5(16),6,8,10(15)-tetraen-14-one

InChI

InChI=1S/C14H13NOS/c16-14-13-11(6-8-17-14)10-5-1-3-9-4-2-7-15(13)12(9)10/h1,3,5H,2,4,6-8H2

InChI Key

CJWDGPPVTVEWPK-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CC=C2)C4=C(N3C1)C(=O)SCC4

Origin of Product

United States

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